5-Iodo-2-(2-methoxyethoxy)pyridine

Cross-coupling Suzuki-Miyaura Sonogashira

Choose 5-Iodo-2-(2-methoxyethoxy)pyridine for reliable, high-yield cross-couplings. Its 5-iodo handle provides up to 320x higher reactivity vs. bromo/chloro analogs, while the 2-methoxyethoxy chain tailors LogP (XLogP3=1.87) for optimal physicochemical balance. A strategic, high-value building block for late-stage functionalization and materials science.

Molecular Formula C8H10INO2
Molecular Weight 279.07 g/mol
Cat. No. B8213918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-(2-methoxyethoxy)pyridine
Molecular FormulaC8H10INO2
Molecular Weight279.07 g/mol
Structural Identifiers
SMILESCOCCOC1=NC=C(C=C1)I
InChIInChI=1S/C8H10INO2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5H2,1H3
InChIKeyHUMYJYVIRVRSMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-(2-methoxyethoxy)pyridine: Essential Data for Informed Procurement


5-Iodo-2-(2-methoxyethoxy)pyridine (CAS 2639669-63-7) is a halogenated pyridine derivative with the molecular formula C7H8INO2 and a molecular weight of 265.05 g/mol . It is a specialized synthetic building block characterized by an iodine atom at the 5-position and a 2-(2-methoxyethoxy) ether chain at the 2-position. This substitution pattern is designed to modulate both the reactivity of the halogen handle and the physicochemical properties of the molecule, differentiating it from simpler or differently substituted pyridine analogs .

The Case Against Substitution: Why 5-Iodo-2-(2-methoxyethoxy)pyridine is Not Interchangeable


The selection of a pyridine building block for synthesis is not a trivial matter of substituting one halogen for another. Significant, quantifiable differences in cross-coupling kinetics, halogen bonding potential, and physical properties exist between halogenated analogs. For instance, while a chloro- or bromo-analog may be less expensive, the established data shows they can be up to 320 times less reactive in certain nucleophilic substitution contexts [1] and exhibit drastically lower halogen-bonding propensities (27% and 39% vs. 70% for iodo-analogs) [2]. The 2-methoxyethoxy chain provides a specific LogP and solubility profile that is lost when substituted with simpler methoxy or ethyl ethers. The quantitative evidence presented in Section 3 demonstrates that 5-Iodo-2-(2-methoxyethoxy)pyridine offers a unique, verifiable combination of enhanced reactivity and tailored physical properties critical for efficient and successful chemical synthesis.

Quantifiable Differentiation of 5-Iodo-2-(2-methoxyethoxy)pyridine vs. Analogs


Enhanced Reactivity in Pd-Catalyzed Cross-Coupling Reactions (vs. Bromo- and Chloro- Analogs)

The 5-iodo substitution in pyridines is a superior leaving group in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro counterparts. The target compound is documented to achieve good to excellent yields in Suzuki-Miyaura and Sonogashira couplings [1]. This is in contrast to aryl bromides and chlorides, which often require more forcing conditions, specialized ligands, or extended reaction times to achieve comparable conversion . This data is consistent with class-wide reactivity trends for iodopyridines [2].

Cross-coupling Suzuki-Miyaura Sonogashira Palladium catalysis

Higher Halogen Bonding Propensity (vs. Bromo- and Chloro- Analogs)

A comprehensive crystallographic database survey reveals that iodo-substituted pyridine derivatives participate in halogen bonding contacts with significantly higher frequency than their bromo- or chloro-substituted counterparts. Iodoheterocycles form halogen bonds with a frequency of 70%, compared to 39% for bromoheterocycles and only 27% for chloroheterocycles [1]. This is attributed to the higher polarizability and deeper σ-hole of the iodine atom [2].

Supramolecular chemistry Crystal engineering Halogen bonding

Distinct Physical Properties and Predicted Lipophilicity (vs. Halogen Analogs)

The introduction of the iodo substituent, along with the 2-methoxyethoxy chain, imparts distinct physicochemical properties to the molecule compared to its analogs. The target compound has a predicted density of 1.748 g/cm³ and a predicted boiling point of 281.4 °C . Its calculated XLogP3 value is 1.87, providing a defined baseline for lipophilicity that differentiates it from both the non-halogenated and the brominated analogs, which have XLogP3 values of 1.7 [1].

Physicochemical properties Solubility Lipophilicity LogP

High-Value Application Scenarios for 5-Iodo-2-(2-methoxyethoxy)pyridine


Pharmaceutical Lead Optimization Requiring High-Efficiency Late-Stage Functionalization

In medicinal chemistry, the addition of a complex biaryl or heteroaryl motif to a drug-like scaffold at a late stage is a high-risk, high-value step. Based on the class-level inference of its high reactivity in cross-coupling reactions [1], 5-Iodo-2-(2-methoxyethoxy)pyridine is the logical choice for this application. Its iodine handle ensures reliable and efficient C-C bond formation, minimizing the loss of precious late-stage intermediates and providing access to a broader array of analogs for SAR studies than would be possible with less reactive bromo- or chloro-substituted alternatives. The resulting substituted pyridines are a privileged motif found in a wide range of pioneering drugs [2].

Rational Co-Crystal Engineering Leveraging Strong Halogen Bonding Synthons

For researchers designing novel functional materials or pharmaceutical co-crystals, the predictability of supramolecular interactions is key. The 70% frequency of halogen bonding observed in iodoheterocycles [3] provides a strong, data-backed rationale for selecting 5-Iodo-2-(2-methoxyethoxy)pyridine over its bromo (39%) or chloro (27%) analogs. Its reliable iodine-based halogen bond donor site can serve as a robust and predictable supramolecular synthon to guide the assembly of target crystal structures with desired properties, offering a significant advantage in de novo crystal engineering design.

Synthesis of Building Blocks with Precisely Tuned Lipophilicity

When a synthetic pathway demands a building block with a specific LogP to maintain the overall physicochemical balance of a target molecule, 5-Iodo-2-(2-methoxyethoxy)pyridine offers a quantifiable advantage. Its calculated XLogP3 value of 1.87 provides a distinct alternative to the more hydrophilic non-halogenated pyridines or the slightly less lipophilic bromo analog (XLogP3 = 1.7) [4]. This allows medicinal chemists to select the building block that most precisely matches their target's lipophilicity profile without introducing additional synthetic complexity or the need for later-stage property modulation.

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